molecular formula C16H18BrFN8O4 B12410119 Ido1/2-IN-1

Ido1/2-IN-1

Cat. No.: B12410119
M. Wt: 485.27 g/mol
InChI Key: LFOXSTPPEXOYIT-UHFFFAOYSA-N
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Description

Indoleamine 2,3-dioxygenase 1 and 2 inhibitors, commonly referred to as Ido1/2-IN-1, are compounds that inhibit the activity of the enzymes indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2. These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. The inhibition of these enzymes has significant implications in cancer immunotherapy, as they are involved in the suppression of the immune response and the promotion of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ido1/2-IN-1 typically involves the use of structure-based virtual screening and bioassays to identify potent inhibitors. The synthetic routes often include the use of various chemical groups and structural modifications to enhance the activity of the compounds against indoleamine 2,3-dioxygenase 1 and 2 . The reaction conditions may involve the use of specific reagents and catalysts to facilitate the formation of the desired compounds.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Ido1/2-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and optimization of the compound’s structure to enhance its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the specific reaction being carried out, but typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound with enhanced inhibitory activity against indoleamine 2,3-dioxygenase 1 and 2. These derivatives are often tested for their efficacy in various biological assays to determine their potential as therapeutic agents .

Properties

Molecular Formula

C16H18BrFN8O4

Molecular Weight

485.27 g/mol

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C16H18BrFN8O4/c17-12-7-10(1-2-13(12)18)20-16(22-28)14-15(24-30-23-14)19-3-4-26-8-11(21-25-26)9-29-6-5-27/h1-2,7-8,27-28H,3-6,9H2,(H,19,24)(H,20,22)

InChI Key

LFOXSTPPEXOYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCN3C=C(N=N3)COCCO)NO)Br)F

Origin of Product

United States

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